Dimethyl 5-[(cyclopentylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate Dimethyl 5-[(cyclopentylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate
Brand Name: Vulcanchem
CAS No.: 353479-14-8
VCID: VC0440633
InChI: InChI=1S/C15H19NO5S/c1-8-10(14(18)20-2)13(22-11(8)15(19)21-3)16-12(17)9-6-4-5-7-9/h9H,4-7H2,1-3H3,(H,16,17)
SMILES: CC1=C(SC(=C1C(=O)OC)NC(=O)C2CCCC2)C(=O)OC
Molecular Formula: C15H19NO5S
Molecular Weight: 325.4g/mol

Dimethyl 5-[(cyclopentylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate

CAS No.: 353479-14-8

Main Products

VCID: VC0440633

Molecular Formula: C15H19NO5S

Molecular Weight: 325.4g/mol

Dimethyl 5-[(cyclopentylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate - 353479-14-8

CAS No. 353479-14-8
Product Name Dimethyl 5-[(cyclopentylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate
Molecular Formula C15H19NO5S
Molecular Weight 325.4g/mol
IUPAC Name dimethyl 5-(cyclopentanecarbonylamino)-3-methylthiophene-2,4-dicarboxylate
Standard InChI InChI=1S/C15H19NO5S/c1-8-10(14(18)20-2)13(22-11(8)15(19)21-3)16-12(17)9-6-4-5-7-9/h9H,4-7H2,1-3H3,(H,16,17)
Standard InChIKey XSDLFHPIWFWCNP-UHFFFAOYSA-N
SMILES CC1=C(SC(=C1C(=O)OC)NC(=O)C2CCCC2)C(=O)OC
Canonical SMILES CC1=C(SC(=C1C(=O)OC)NC(=O)C2CCCC2)C(=O)OC
PubChem Compound 873670
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator